5-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by a methyl group at the 5-position, a phenoxyethyl group at the 1-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenoxyethylhydrazine with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol: Another compound with a similar structure but different functional groups.
5-Methyl-1-(2-phenoxyethyl)-1H-indole-2,3-dione: A related compound with an indole ring instead of a pyrazole ring.
Uniqueness
5-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both phenoxyethyl and amine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1240570-85-7 |
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Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-methyl-1-(2-phenoxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-10-9-12(13)14-15(10)7-8-16-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,13,14) |
InChI Key |
ZFWUYSDALPFHMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCOC2=CC=CC=C2)N |
Origin of Product |
United States |
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